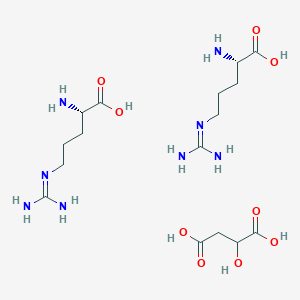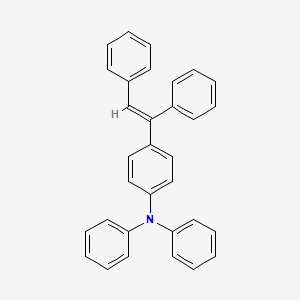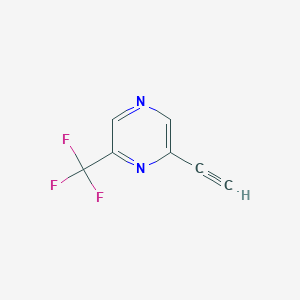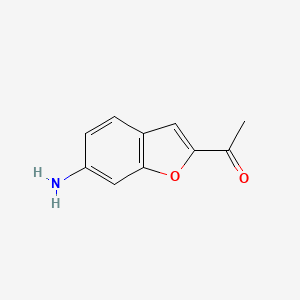
6-(Trifluoromethyl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group (-CF₃) attached to the cinnoline ring enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable scaffold in drug design and development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)cinnoline typically involves the introduction of the trifluoromethyl group into the cinnoline ring. One common method is the transition metal-mediated trifluoromethylation of cinnoline derivatives. This process often employs reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) in the presence of catalysts like copper or palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced products.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, solvent systems like ethanol or tetrahydrofuran (THF).
Substitution: NaOCH₃, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed:
- Oxidized derivatives with functional groups like hydroxyl (-OH) or carbonyl (C=O).
- Reduced derivatives with hydrogenated positions on the cinnoline ring.
- Substituted derivatives with various nucleophiles replacing the trifluoromethyl group or other substituents .
科学的研究の応用
6-(Trifluoromethyl)cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
作用機序
The mechanism of action of 6-(Trifluoromethyl)cinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and application .
類似化合物との比較
Cinnoline: The parent compound without the trifluoromethyl group, known for its biological activities and synthetic versatility.
Quinoxaline: Another nitrogen-containing heterocycle with similar pharmacological properties and applications.
Quinazoline: A related heterocyclic compound with a broad spectrum of biological activities and medicinal applications.
Uniqueness of 6-(Trifluoromethyl)cinnoline: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable scaffold for drug design and development, distinguishing it from other similar compounds .
特性
分子式 |
C9H5F3N2 |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
6-(trifluoromethyl)cinnoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-14-8/h1-5H |
InChIキー |
IKEWCTUQXPRKQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=N2)C=C1C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


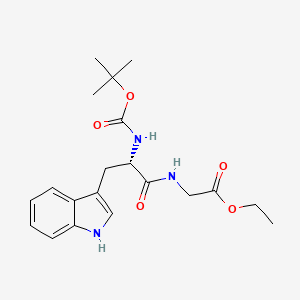
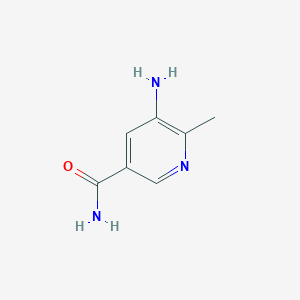
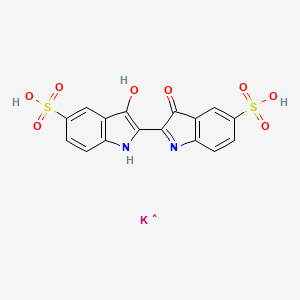
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
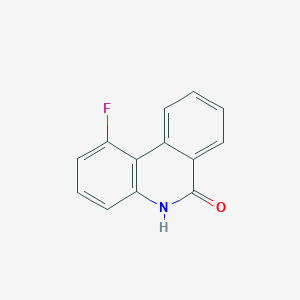

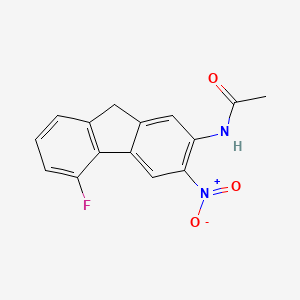
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
